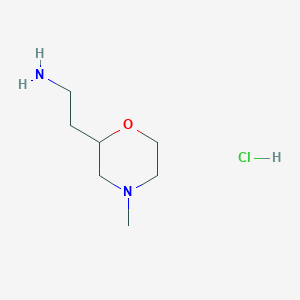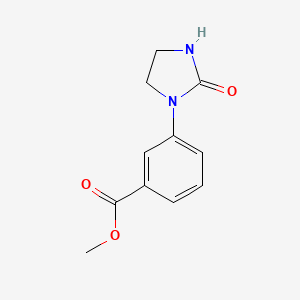![molecular formula C11H11N7S B12926266 2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione CAS No. 90185-54-9](/img/structure/B12926266.png)
2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione is a heterocyclic compound that features both pyrimidine and purine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethylamino group and the thione functionality imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The purine ring is then constructed, and the thione functionality is introduced in the final step. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the dimethylamino group .
科学的研究の応用
2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects in diseases like cancer .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their anticancer properties.
Pyrimidine derivatives: Compounds like 4,6-dichloro-5-substituted-2-aminopyrimidines exhibit similar chemical reactivity and biological activities.
Uniqueness
2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purine-6(7H)-thione is unique due to the combination of the pyrimidine and purine rings, along with the presence of the dimethylamino and thione functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
90185-54-9 |
|---|---|
分子式 |
C11H11N7S |
分子量 |
273.32 g/mol |
IUPAC名 |
2-[2-(dimethylamino)pyrimidin-4-yl]-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H11N7S/c1-18(2)11-12-4-3-6(15-11)8-16-9-7(10(19)17-8)13-5-14-9/h3-5H,1-2H3,(H2,13,14,16,17,19) |
InChIキー |
QPDQWJSPBWWJAM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=CC(=N1)C2=NC(=S)C3=C(N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


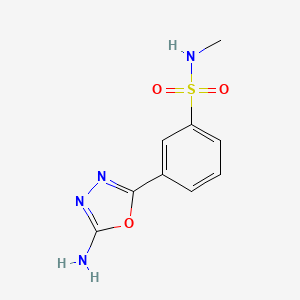
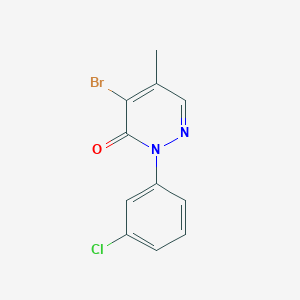
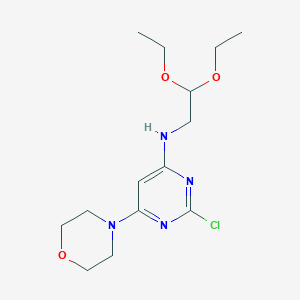
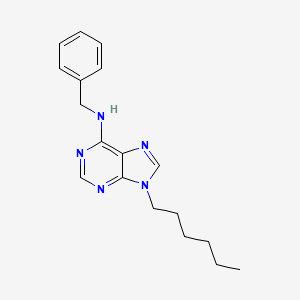
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)

![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
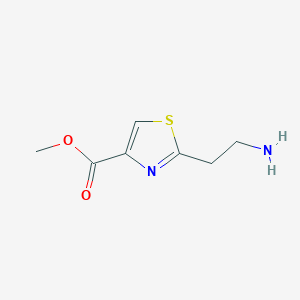
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)
![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
